molecular formula C8H7BrN4O2 B12854257 Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Cat. No.: B12854257
M. Wt: 271.07 g/mol
InChI Key: ARHWEOUDQPWWPF-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the triazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles.

    Bromination: Introduction of the bromine atom at the 6-position can be done using brominating agents such as N-bromosuccinimide (NBS).

    Esterification: The carboxylate group can be introduced through esterification reactions using methanol and suitable catalysts.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield an amino derivative, while oxidation may produce a nitro compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The exact pathways involved can be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-Amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine: Lacks the ester group, which may influence its solubility and pharmacokinetic properties.

Properties

Molecular Formula

C8H7BrN4O2

Molecular Weight

271.07 g/mol

IUPAC Name

methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

InChI

InChI=1S/C8H7BrN4O2/c1-15-7(14)5-2-4(9)3-13-6(5)11-8(10)12-13/h2-3H,1H3,(H2,10,12)

InChI Key

ARHWEOUDQPWWPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN2C1=NC(=N2)N)Br

Origin of Product

United States

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